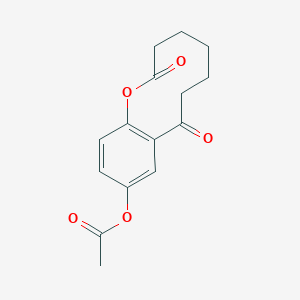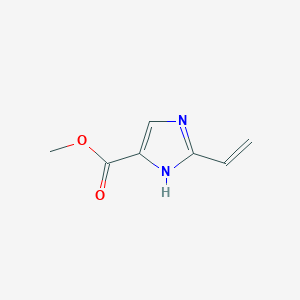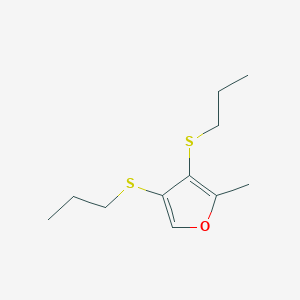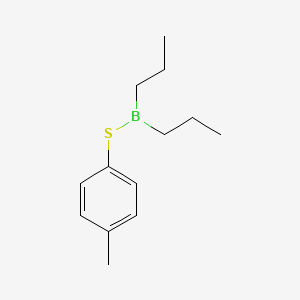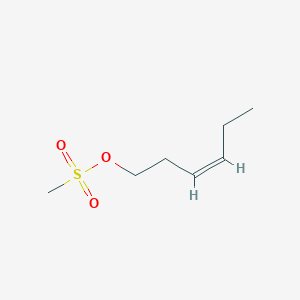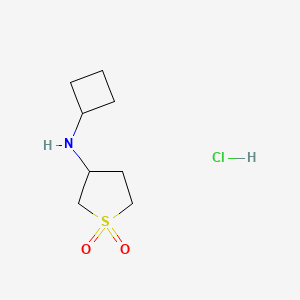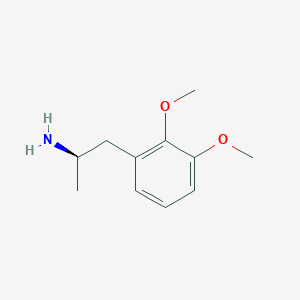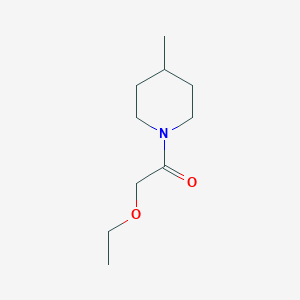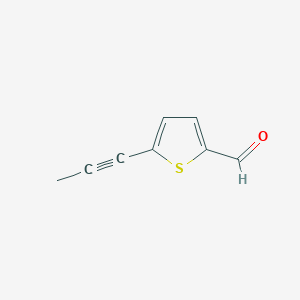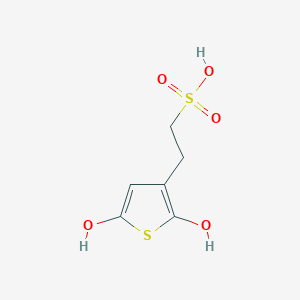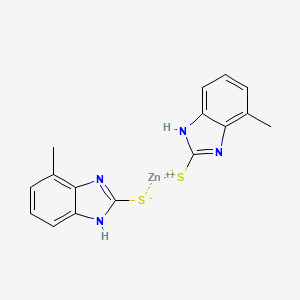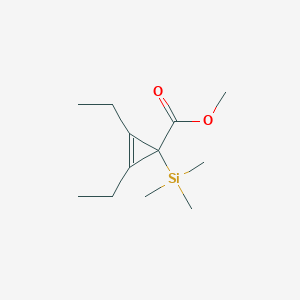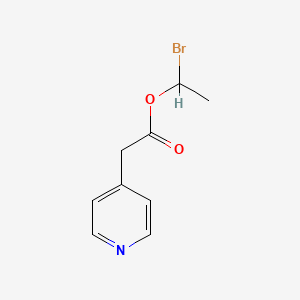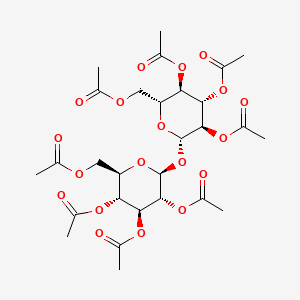![molecular formula C18H13N4NaO6S B13795552 Sodium 2-[[4-[(4-hydroxyphenyl)azo]phenyl]amino]-5-nitrobenzenesulphonate CAS No. 67674-21-9](/img/structure/B13795552.png)
Sodium 2-[[4-[(4-hydroxyphenyl)azo]phenyl]amino]-5-nitrobenzenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-[[4-[(4-hydroxyphenyl)azo]phenyl]amino]-5-nitrobenzenesulphonate: is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This compound is known for its vibrant color and is widely used in various industrial applications, including textile dyeing and printing.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-[[4-[(4-hydroxyphenyl)azo]phenyl]amino]-5-nitrobenzenesulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of aniline to form 4-nitroaniline. This is followed by diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is then coupled with 4-aminophenol under alkaline conditions to form the azo compound. Finally, the compound is sulfonated using sulfuric acid to introduce the sulfonate group, resulting in the formation of the sodium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is usually isolated by filtration, washed, and dried before being packaged for use.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinone derivatives.
Reduction: The azo group (-N=N-) can be reduced to form corresponding amines. This reaction is typically carried out using reducing agents like sodium dithionite.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like ferric chloride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a dye in various chemical processes, including the staining of biological specimens and the coloring of synthetic fibers.
Biology: In biological research, it is used as a staining agent to visualize cellular components under a microscope. It is also used in the study of enzyme activities and protein interactions.
Medicine: The compound has potential applications in the development of diagnostic agents and therapeutic drugs. Its ability to bind to specific proteins and enzymes makes it useful in medical research.
Industry: In the textile industry, it is used as a dye for fabrics. It is also used in the production of colored plastics, inks, and paints.
Wirkmechanismus
The compound exerts its effects primarily through its azo group, which can undergo various chemical reactions. The azo group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to changes in their structure and function. The sulfonate group enhances the solubility of the compound in water, making it easier to use in aqueous solutions.
Vergleich Mit ähnlichen Verbindungen
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining amyloid proteins.
Sudan III: Used for staining lipids in biological specimens.
Uniqueness: Sodium 2-[[4-[(4-hydroxyphenyl)azo]phenyl]amino]-5-nitrobenzenesulphonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its vibrant color and water solubility make it particularly useful in various industrial and research applications.
Eigenschaften
CAS-Nummer |
67674-21-9 |
|---|---|
Molekularformel |
C18H13N4NaO6S |
Molekulargewicht |
436.4 g/mol |
IUPAC-Name |
sodium;2-[4-[(4-hydroxyphenyl)diazenyl]anilino]-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C18H14N4O6S.Na/c23-16-8-5-14(6-9-16)21-20-13-3-1-12(2-4-13)19-17-10-7-15(22(24)25)11-18(17)29(26,27)28;/h1-11,19,23H,(H,26,27,28);/q;+1/p-1 |
InChI-Schlüssel |
CJNUNQHAMCRMMS-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])N=NC3=CC=C(C=C3)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


